Q2CW3V5WGF
Description
Contextualization within Relevant Chemical Disciplines
Gaudichaudianic Acid is primarily situated within the field of Natural Product Chemistry , as it is a secondary metabolite isolated from a natural source. nih.gov Specifically, it is classified as a prenylated benzopyran. Its structure and properties are also of significant interest in Organic Synthesis , where chemists may endeavor to replicate the molecule in a laboratory setting to enable further study and analogue development.
The compound's molecular formula is C₂₂H₂₈O₃. Structurally, it features a chromene core with a carboxylic acid group and two isoprenoid chains. This combination of a rigid aromatic system and flexible alkyl chains imparts specific physicochemical properties that are a subject of study in Physical Organic Chemistry .
Historical Trajectory and Evolution of Related Chemical Classes
Gaudichaudianic Acid belongs to the broader class of benzopyrans , which are bicyclic heterocyclic compounds. The history of this class is intertwined with the study of natural pigments (flavonoids) and other bioactive molecules. The addition of prenyl groups, as seen in Gaudichaudianic Acid, is a common motif in natural products, leading to a diverse family of prenylated phenolics .
Research into these classes has evolved from simple isolation and structural elucidation to complex biosynthetic studies and total synthesis. The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has been pivotal in characterizing these intricate molecules.
Current Significance of Q2CW3V5WGF in Advanced Chemical Research
The current significance of Gaudichaudianic Acid lies in its unique biological activities, which drive further chemical research. It has been identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This has positioned it as a lead compound in the search for new trypanocidal drugs.
Interestingly, Gaudichaudianic Acid is found in nature as a racemic mixture, meaning it exists as an equal mixture of two non-superimposable mirror-image molecules (enantiomers). nih.gov Research has shown that the biological activity of these enantiomers can differ, with one potentially being more active than the other. nih.gov This has spurred investigations into the stereoselective synthesis of each enantiomer to better understand their individual contributions to the observed bioactivity.
Unanswered Questions and Research Gaps Pertaining to this compound
Despite the progress made in understanding Gaudichaudianic Acid, several research questions remain:
Biosynthesis: The precise enzymatic machinery responsible for the synthesis of Gaudichaudianic Acid in Piper gaudichaudianum is not fully elucidated. Understanding its biosynthetic pathway could enable biotechnological production of the compound.
Mechanism of Action: While its trypanocidal activity is established, the specific molecular targets of Gaudichaudianic Acid within the parasite are not yet known. Identifying these targets is crucial for understanding its mode of action and for rational drug design.
Structure-Activity Relationship (SAR): A comprehensive understanding of the relationship between the structure of Gaudichaudianic Acid and its biological activity is still developing. Further synthesis and testing of analogues are needed to determine which parts of the molecule are essential for its effects.
Synergistic Effects: The observation that a racemic mixture of Gaudichaudianic Acid may be more active than the individual enantiomers suggests a potential synergistic effect. nih.gov The basis for this synergy is an open area of investigation.
Compound Data Tables
Table 1: Chemical Identifiers for Gaudichaudianic Acid
| Identifier | Value |
| UNII | This compound |
| IUPAC Name | 2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
| Molecular Formula | C₂₂H₂₈O₃ |
| PubChem CID | 21573058 |
| ChEBI ID | CHEBI:67582 |
| InChIKey | TXHBNVYFCZMCPB-UHFFFAOYSA-N |
Data sourced from PubChem and ChEBI. nih.gov
Table 2: Physicochemical Properties of Gaudichaudianic Acid
| Property | Value |
| Molar Mass | 340.5 g/mol |
| XLogP3 | 6.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Computed properties sourced from PubChem.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25F2N3O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3/t19-/m1/s1 |
InChI Key |
DJXFZKXYKKBTDR-LJQANCHMSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Synonyms |
4'-(3-((3R)-3-(dimethylamino)-1-pyrrolidinyl)-propoxy)-3',5'-difluoro-1,1'-biphenyl-4-carbonitrile A-423579 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Q2cw3v5wgf
Retrosynthetic Analysis and Key Disconnections for Q2CW3V5WGF
A retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. benthamdirect.comsyrris.jp For a complex molecule like Fomefficinic acid A, the analysis would focus on simplifying the intricate tetracyclic core and the stereochemically rich side chain.
The key disconnections for this compound would likely involve:
Side Chain Disconnection: The bond between the tetracyclic core and the heptanoic acid side chain would be a primary disconnection point. This simplifies the target into two more manageable fragments: a functionalized lanostane (B1242432) core and a suitable C7 building block.
Ring-Closing Metathesis (RCM) or Intramolecular Cyclizations: The formation of the tetracyclic ring system could be envisioned through powerful ring-forming reactions. For instance, strategic disconnections could lead to precursors suitable for intramolecular aldol (B89426) reactions, Diels-Alder cycloadditions, or radical cyclizations to construct the six- and five-membered rings.
Functional Group Interconversion (FGI): The hydroxyl and carboxylic acid functionalities would be retrosynthetically converted to other groups that facilitate key bond formations or are more stable under certain reaction conditions. For example, the carboxylic acid could be derived from an ester or a primary alcohol.
A simplified, hypothetical retrosynthetic analysis is presented below:
Interactive Table: Hypothetical Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Precursor Structures |
| Fomefficinic acid A (this compound) | C-17 Side Chain | Functionalized Lanostane Core + Heptanoic Acid Derivative |
| Functionalized Lanostane Core | D-ring Cyclization | Acyclic Polyene Precursor |
| A/B/C Ring System | Polyene Cyclization | Geranylgeranyl-like Precursor |
This approach breaks down the complex synthesis into a series of more achievable steps, a common strategy in the total synthesis of intricate natural products.
Development of Novel Synthetic Methodologies for this compound
The synthesis of a complex natural product like Fomefficinic acid A would benefit immensely from the application of modern and novel synthetic methodologies to enhance efficiency, stereocontrol, and sustainability.
Due to the numerous stereocenters in this compound, achieving the correct stereochemistry is a paramount challenge. Stereoselective and enantioselective strategies would be crucial. These could include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation, epoxidation, or dihydroxylation reactions could be used to set specific stereocenters.
Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can influence the stereochemical outcome of subsequent reactions.
Green chemistry principles aim to design chemical processes that are environmentally benign. nih.govrsc.org In the context of synthesizing this compound, this would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. rsc.orgnih.gov
Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Interactive Table: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing a convergent synthesis to minimize the number of steps and potential for waste generation. |
| Atom Economy | Employing addition reactions and cycloadditions that incorporate all atoms of the reactants into the product. |
| Less Hazardous Chemical Syntheses | Using biocatalysis or less toxic oxidizing and reducing agents. nih.gov |
| Designing Safer Chemicals | While the target molecule is defined, the synthesis of its analogs could focus on reducing toxicity. |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical CO₂, or ionic liquids as reaction media. rsc.org |
| Design for Energy Efficiency | Employing reactions that proceed at room temperature, potentially facilitated by photoredox or electrocatalysis. |
| Use of Renewable Feedstocks | Potentially starting from plant-derived materials. |
| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthetic sequence. |
| Catalysis | Using enzymatic or metal-based catalysts for high selectivity and turnover. nih.gov |
| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Implementing in-line monitoring in a flow synthesis setup. |
| Inherently Safer Chemistry for Accident Prevention | Avoiding the use of highly reactive and explosive intermediates. |
Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, offers several advantages for complex syntheses, including improved safety, scalability, and efficiency. nih.govmdpi.com For a multi-step synthesis of this compound, a flow-based approach could integrate several reaction and purification steps, reducing manual handling and reaction times. nih.gov Hazardous reactions could be performed more safely in the small volumes of a flow reactor. nih.gov
Photoredox catalysis and electrosynthesis are powerful tools in modern organic synthesis that utilize light and electricity, respectively, to drive chemical reactions. acs.org These methods often proceed under mild conditions and can enable unique chemical transformations. In the context of this compound, they could be employed for:
Late-Stage C-H Functionalization: Introducing new functional groups onto the triterpene skeleton at a late stage in the synthesis, allowing for the rapid generation of analogs.
Radical-Based Bond Formations: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds that are challenging to form using traditional methods.
Derivatization and Analog Synthesis of this compound
The derivatization of Fomefficinic acid A would be crucial for exploring its structure-activity relationships. The presence of hydroxyl and carboxylic acid functional groups provides convenient handles for chemical modification. nih.govscielo.br
Esterification and Amidation: The carboxylic acid moiety can be readily converted to a variety of esters and amides to probe the importance of this functional group for biological activity.
Etherification and Acylation: The hydroxyl groups can be transformed into ethers or esters to investigate the role of hydrogen bonding and steric bulk at these positions.
Modification of the Tetracyclic Core: While more challenging, modern synthetic methods like C-H activation could allow for the direct modification of the hydrocarbon skeleton, leading to novel analogs.
Interactive Table: Potential Derivatization Reactions for this compound
| Functional Group | Reagent/Reaction Type | Potential Product |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester Derivative |
| Carboxylic Acid | Amine, Coupling Agent | Amide Derivative |
| Hydroxyl Group | Alkyl Halide, Base | Ether Derivative |
| Hydroxyl Group | Acyl Chloride, Base | Ester (Acyl) Derivative |
Rational Design of this compound Analogs
The rational design of analogs of complex natural products like this compound is a cornerstone of modern medicinal chemistry. bohrium.comnih.govresearchgate.net This approach moves beyond random modifications, instead relying on a deep understanding of the target and the ligand to create new molecules with improved properties. For this compound, a lanostane triterpenoid (B12794562), this process involves identifying key structural motifs that are likely to be crucial for its biological activity and then systematically modifying them.
The design process for this compound analogs would typically begin with computational modeling to understand how the molecule might interact with biological targets. Techniques such as molecular docking can predict the binding orientation and affinity of this compound to a protein's active site. This information allows chemists to design modifications that are predicted to enhance these interactions. For instance, if a hydroxyl group is predicted to form a critical hydrogen bond with a target protein, analogs might be designed to replace this group with other hydrogen bond donors or acceptors to optimize the interaction.
A key strategy in the rational design of analogs is the simplification of the complex natural product scaffold. bohrium.com The intricate ring system and stereochemistry of this compound make its total synthesis challenging and expensive. By identifying the core pharmacophore—the essential structural features responsible for its activity—chemists can design simplified analogs that retain the desired biological effects but are easier to synthesize. This approach was successfully used in the development of mimetics for valerenic acid, another complex natural product, where simplified analogs demonstrated similar activity profiles. bohrium.com
Furthermore, the introduction of new functional groups can be used to modulate the physicochemical properties of this compound, such as its solubility, metabolic stability, and cell permeability. For example, the carboxylic acid moiety of this compound could be converted to a variety of esters or amides to alter its polarity and pharmacokinetic profile. nih.govyoutube.com
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
The exploration of Structure-Activity Relationships (SAR) is a critical process in drug discovery that seeks to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, this involves synthesizing a series of analogs with systematic modifications and then evaluating their biological activity. The resulting data helps to build a comprehensive picture of the pharmacophore and guides the design of more potent and selective compounds.
Studies on other lanostane triterpenoids have provided valuable insights into the SAR of this class of compounds. nih.govnih.gov For instance, research on ganoderic acids, which share the lanostane skeleton, has revealed the importance of specific hydroxyl and carboxylic acid groups for their biological effects. nih.gov Similarly, investigations into fusidic acid derivatives have highlighted the critical role of the carboxylic acid and hydroxyl groups for antibacterial activity. nih.govfrontiersin.org
Based on the general SAR principles for triterpenoids, several key regions of the this compound molecule would be of interest for modification:
The Carboxylic Acid Group: This group is often crucial for activity, providing a key interaction point with biological targets. Esterification or amidation of this group can significantly impact activity and can be used to probe the importance of its acidic nature. nih.gov
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the triterpenoid scaffold are known to be critical determinants of activity. Modification, removal, or inversion of these groups can provide valuable SAR data.
The Side Chain: The length, flexibility, and functionalization of the side chain can influence both potency and selectivity. Modifications such as altering the chain length, introducing double bonds, or adding cyclic moieties have been shown to modulate the activity of other triterpenoids. nih.gov
A systematic exploration of these modifications would allow for the construction of a detailed SAR map for this compound.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Modification on this compound Scaffold | Predicted Change in a Hypothetical Biological Activity | Rationale based on General Triterpenoid SAR |
| Esterification of the carboxylic acid | Likely decrease | The acidic proton is often a key binding element. |
| Oxidation of a secondary hydroxyl to a ketone | Variable, potentially an increase | Can alter conformation and hydrogen bonding capacity. |
| Removal of a hydroxyl group | Likely decrease | Hydroxyl groups are often involved in key interactions. |
| Introduction of a halogen on the scaffold | Potential increase in potency | Can enhance binding through halogen bonding and improve metabolic stability. |
| Alteration of the side chain length | Variable | Optimizing the side chain can improve target engagement. |
Combinatorial Chemistry and Library Generation of this compound Derivatives
Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of diverse molecules, known as chemical libraries. acs.org This approach is particularly valuable in the early stages of drug discovery for identifying initial "hit" compounds. While no specific combinatorial libraries of this compound have been reported, the principles of this methodology could be readily applied to this scaffold.
A combinatorial approach to this compound would involve the parallel synthesis of a large number of derivatives, where different chemical "building blocks" are systematically combined. For example, a library could be generated by reacting the carboxylic acid group of this compound with a diverse set of amines to create a library of amides. Similarly, the hydroxyl groups could be acylated with a variety of carboxylic acids to produce a library of esters.
The synthesis of these libraries is often performed on a solid support, which simplifies the purification process. The "split-and-pool" synthesis strategy is a common method used in combinatorial chemistry that allows for the efficient creation of vast libraries of compounds.
Once a library of this compound derivatives has been synthesized, it can be screened for biological activity using high-throughput screening (HTS) methods. This allows for the rapid identification of compounds with desired properties, which can then be selected for further optimization.
Mechanistic Investigations of Chemical Reactions Involving this compound
Understanding the mechanisms of chemical reactions involving this compound is fundamental to controlling its transformations and designing efficient synthetic routes to its analogs. This section will explore the elucidation of reaction pathways, the role of catalysis, and the influence of the reaction medium on the chemical behavior of this complex triterpenoid.
Reaction Pathway Elucidation and Transition State Analysis
The elucidation of reaction pathways for a molecule as complex as this compound often requires a combination of experimental and computational methods. Experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, can provide valuable clues about the steps involved in a reaction.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. researchgate.netacs.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. The transition state is a high-energy, transient species that represents the bottleneck of a reaction, and its analysis provides deep insights into the reaction mechanism. researchgate.net
For reactions involving the carboxylic acid group of this compound, such as esterification or amidation, DFT calculations could be used to model the tetrahedral intermediate and the transition states leading to its formation and collapse. nih.gov This would allow for a detailed understanding of the factors that influence the rate and selectivity of these reactions.
Role of Catalysis in this compound Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. For the transformation of a complex molecule like this compound, the use of catalysts is often essential to achieve the desired outcome.
A wide range of catalysts could be employed for the modification of this compound. For example:
Acid and Base Catalysis: Simple acid or base catalysis is often used for reactions such as esterification, hydrolysis, and aldol reactions. nih.gov
Metal Catalysis: Transition metal catalysts are incredibly versatile and can be used for a wide array of transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.govnih.govrsc.org For instance, a palladium catalyst could be used to couple a boronic acid to a halogenated derivative of this compound, a reaction known as the Suzuki coupling.
Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for a variety of asymmetric reactions. nih.gov These catalysts can be used to introduce chirality with high stereoselectivity, which would be particularly valuable for the synthesis of specific stereoisomers of this compound analogs.
The choice of catalyst would depend on the specific transformation being targeted. Careful selection and optimization of the catalytic system would be crucial for developing efficient and selective synthetic routes to novel this compound derivatives.
Solvent Effects and Reaction Medium Optimization
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even its outcome. For reactions involving this compound, the choice of solvent is a critical parameter that must be carefully optimized.
Solvents can influence reactions in several ways:
Solubility: The reactants must be sufficiently soluble in the solvent for the reaction to proceed efficiently. Given the relatively nonpolar nature of the triterpenoid backbone of this compound, solvents such as dichloromethane, tetrahydrofuran, or toluene (B28343) would likely be suitable for many of its transformations.
Polarity: The polarity of the solvent can influence the stability of charged or polar species, such as intermediates and transition states. For reactions that involve the formation of charged intermediates, polar solvents are generally preferred.
Specific Interactions: Some solvents can participate directly in the reaction mechanism, for example, by acting as a nucleophile or by solvating specific ions.
A study on the ozonolysis of a lanostane derivative demonstrated the significant influence of solvent polarity on the reaction outcome. This highlights the importance of carefully selecting the reaction medium for transformations of this class of compounds. The optimization of the solvent and other reaction conditions, such as temperature and concentration, is an essential part of developing any synthetic procedure involving this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for Q2cw3v5wgf
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of Osimertinib, a combination of one-dimensional and multi-dimensional NMR experiments is required for complete spectral assignment. scirp.orgscirp.org
While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environments of protons and carbons, complex spin systems and spectral overlap often necessitate the use of two-dimensional (2D) techniques for full structural confirmation. scirp.orgsci-hub.se In the analysis of Osimertinib and its degradation products, several 2D NMR experiments are routinely employed to establish atom connectivity. scirp.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It is fundamental in piecing together fragments of the molecule by establishing H-C-C-H connectivities.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is crucial for assigning carbon signals based on their more easily distinguished proton partners. scirp.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J), providing critical information about the connectivity between different molecular fragments across quaternary carbons and heteroatoms. scirp.orgscirp.org For instance, HMBC can confirm the linkage between the indole (B1671886) ring, the pyrimidine (B1678525) core, and the substituted aniline (B41778) moiety in Osimertinib.
Distortionless Enhancement by Polarization Transfer (DEPT-135): Though a 1D technique, DEPT-135 is used alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, which simplifies the assignment of the carbon spectrum. scirp.org
The combined application of these techniques allowed for the unambiguous structural authentication of an isolated degradation product of Osimertinib, confirming its transformation under hydrolytic stress. scirp.orgscirp.org
Table 1: Application of Multi-dimensional NMR in Structural Elucidation
| NMR Technique | Information Obtained | Application to Osimertinib Structure |
|---|---|---|
| COSY | Identifies proton-proton (¹H-¹H) spin coupling networks. | Maps adjacent protons in the ethylamino side chain and aromatic rings. |
| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlation). | Assigns specific ¹³C signals to their corresponding ¹H signals. scirp.org |
| HMBC | Shows long-range correlations between protons and carbons (¹H-¹³C multiple-bond correlation). | Establishes key connectivities between the indole, pyrimidine, and aniline rings. scirp.orgscirp.org |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ carbon signals. | Aids in assigning aliphatic and aromatic carbon signals in the ¹³C spectrum. scirp.org |
For active pharmaceutical ingredients (APIs) like Osimertinib, the solid-state form is critical as it influences properties such as solubility, stability, and bioavailability. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. Unlike solution NMR, ssNMR provides information on the local environment of nuclei in the solid lattice, making it highly sensitive to different polymorphic forms, which have distinct arrangements of molecules in the crystal lattice.
Magic Angle Spinning (MAS) is a key technique in ssNMR used to average out anisotropic interactions, resulting in narrower spectral lines and higher resolution. nih.gov By analyzing the ¹³C and ¹⁵N chemical shifts, ssNMR can:
Distinguish between different crystalline polymorphs and amorphous forms.
Determine the number of inequivalent molecules in the crystallographic asymmetric unit.
Provide insights into intermolecular interactions, such as hydrogen bonding, which define the supramolecular structure.
Although specific ssNMR studies on Osimertinib polymorphs are not detailed in the provided search results, the methodology is standard in pharmaceutical development to ensure the consistency and quality of the drug substance.
The function of many molecules, particularly those that interact with biological targets like enzymes, is intrinsically linked to their conformational flexibility. researchgate.net Dynamic NMR (DNMR) encompasses a set of techniques used to study time-dependent processes such as conformational exchange and rotation around bonds. mdpi.com
For Osimertinib, which binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), understanding its conformational dynamics is crucial. researchgate.net DNMR techniques, such as exchange spectroscopy (EXSY) and variable temperature (VT) NMR, can provide quantitative data on the rates of these dynamic processes. These studies can reveal:
The energy barriers to rotation for key single bonds, such as the bond connecting the pyrimidine ring to the indole.
The presence of different conformers in solution and the kinetics of their interconversion.
Changes in molecular conformation upon binding to a target protein or other molecules. mdpi.com
By tracing specific NMR signals as a function of temperature or through specialized pulse sequences, researchers can elucidate the conformational landscape available to the molecule, which is essential for a complete understanding of its structure-activity relationship. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. nih.govmdpi.com This accuracy allows for the determination of a molecule's elemental composition from its exact mass. For Osimertinib (C₂₈H₃₃N₇O₂), the expected monoisotopic mass is 499.2747 g/mol . mdpi.com
In studies of Osimertinib and its degradation products, UPLC-QTOF-MS has been used to confirm molecular formulas. For example, a base degradation product was analyzed, and its protonated molecule [M+H]⁺ was found to have an m/z of 532.2606, corresponding to the molecular formula C₂₉H₃₇N₇O₃. scirp.orgscirp.org This level of precision is instrumental in identifying unknown metabolites or degradation products by severely constraining the possible elemental formulas. nih.gov
Table 2: HRMS Data for Osimertinib and a Degradation Product (DP)
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Measured Exact Mass [M+H]⁺ (Da) | Reference |
|---|---|---|---|---|
| Osimertinib | C₂₈H₃₃N₇O₂ | 500.2774 | 500.2768 | mdpi.com |
| Base Degradant (DP) | C₂₉H₃₇N₇O₃ | 532.2985 | 532.2606 | scirp.org |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing its resulting product ions. This fragmentation pattern serves as a structural fingerprint. For Osimertinib, MS/MS analysis is widely used for both qualitative identification and quantitative analysis in complex matrices like plasma. nih.govnih.govmdpi.com
Upon collision-induced dissociation, the protonated Osimertinib molecule ([M+H]⁺ at m/z 500.1-500.3) yields several characteristic product ions. The most abundant and commonly monitored fragment for quantification is observed at m/z 72.1. mdpi.comresearchgate.netnih.gov This fragment corresponds to the [C₄H₁₀N]⁺ ion, resulting from the cleavage of the dimethylaminoethyl side chain, a characteristic piece of the molecule's structure. researchgate.net Other significant fragments are also observed and help to confirm the identity of the entire structure. nih.govresearchgate.net
Table 3: Key MS/MS Fragmentation Data for Osimertinib
| Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Fragment Structure/Origin | Reference |
|---|---|---|---|
| 500.1 - 500.3 | 72.1 / 72.2 | [C₄H₁₀N]⁺ - Dimethylaminoethyl moiety | mdpi.comresearchgate.netnih.gov |
| 455.3 | Loss of the dimethylamino group | mdpi.com | |
| 185.1 | A major fragment observed in MALDI-IM-MS/MS studies | nih.gov |
Ion Mobility-Mass Spectrometry for Conformational and Isomeric Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio. nih.govtamu.edu In the context of a complex molecule like Vorapaxar, IM-MS can be instrumental in distinguishing between different conformational states (conformers) and isomers that may not be separable by liquid chromatography or mass spectrometry alone. nih.gov
The principle of IM-MS involves introducing ionized Vorapaxar molecules into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the gas, and their velocity is dependent on their ion mobility. nih.gov Compact, folded conformations will experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformations. This difference in drift time allows for their separation and the calculation of a collision cross-section (CCS), a key parameter representing the ion's rotational average projected area. youtube.com
For a molecule with multiple chiral centers and a flexible structure like Vorapaxar, different conformers can coexist in solution. IM-MS would enable the characterization of this conformational landscape, which is crucial for understanding its binding affinity to its target, the protease-activated receptor-1 (PAR-1). tamu.edubiorxiv.org Furthermore, any synthetic impurities or degradation products that are isomeric with Vorapaxar could be identified and separated based on their unique shapes. nih.gov
| Parameter | Description | Relevance to Vorapaxar Analysis |
| Drift Time | The time taken for an ion to traverse the ion mobility cell. | Separation of Vorapaxar conformers and isomers. |
| Collision Cross-Section (CCS) | A measure of the size and shape of the gas-phase ion. | Provides structural information and a unique identifier for different Vorapaxar species. |
| Peak Capacity | The ability of the technique to separate different components in a mixture. | IM-MS significantly increases the peak capacity of an analysis, aiding in the resolution of complex samples. biorxiv.org |
X-ray Crystallography
X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of a crystalline solid. springernature.comspringernature.com This technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal, producing a unique diffraction pattern from which the electron density and, consequently, the atomic positions can be mapped. ed.ac.uk
Single Crystal X-ray Diffraction for Absolute Configuration
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comresearchgate.netnih.gov For a chiral molecule like Vorapaxar, which contains multiple stereocenters, confirming the absolute configuration is critical for its biological activity. The technique involves growing a single, high-quality crystal of the compound and analyzing its diffraction of an X-ray beam. researchgate.net
A high-resolution crystal structure of human Protease-Activated Receptor 1 (PAR1) in a complex with Vorapaxar has been determined to 2.2 Å. nih.govresearchgate.net This study provides definitive information on the absolute configuration of Vorapaxar when bound to its biological target. The analysis of anomalous diffraction data allows for the unambiguous assignment of all stereogenic centers. mit.edu The vorapaxar-binding pocket is composed of residues from multiple transmembrane segments as well as extracellular loops of the receptor. nih.govresearchgate.net
| Crystallographic Parameter | Value/Description | Source |
| Resolution | 2.2 Å | nih.govresearchgate.net |
| Space Group | P21 | ed.ac.uk |
| Methodology | X-ray diffraction data collected from 18 crystals grown in lipidic cubic phase. | nih.gov |
| Significance | Provided the absolute configuration of bound Vorapaxar and detailed insights into its binding interactions with PAR-1. | nih.govresearchgate.net |
Powder X-ray Diffraction for Crystalline Form Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the crystalline forms of a solid material. americanpharmaceuticalreview.comimprovedpharma.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form or polymorph. improvedpharma.com
Different polymorphs of a pharmaceutical compound can exhibit distinct physicochemical properties, including solubility and stability, which can impact its performance. PXRD is the primary tool used in solid-form screening to identify and distinguish between various polymorphs, solvates, and hydrates of Vorapaxar. americanpharmaceuticalreview.com An amorphous form, which lacks long-range crystalline order, would produce a broad halo in the PXRD pattern, whereas crystalline forms produce a series of sharp diffraction peaks at characteristic angles. improvedpharma.com
Co-crystal and Host-Guest System Studies
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a well-established strategy in pharmaceutical sciences to modify the properties of an active pharmaceutical ingredient. nih.govyoutube.com X-ray crystallography is essential for confirming the formation of a co-crystal and elucidating the three-dimensional arrangement of its components, including the intermolecular interactions such as hydrogen bonds that hold the structure together. youtube.com
Studying Vorapaxar in co-crystal or host-guest systems could provide alternative solid forms with potentially improved properties. For instance, a co-crystal of Vorapaxar with a pharmaceutically acceptable co-former could be designed to enhance its solubility or stability. nih.gov Single crystal X-ray diffraction would be the definitive method to characterize the resulting structure and understand the specific molecular interactions between Vorapaxar and the chosen co-former.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes techniques like FTIR and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.comamericanpharmaceuticalreview.comnih.gov These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, providing a molecular fingerprint that is highly specific to the compound's structure and the functional groups it contains. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule. nih.govnsf.govbiomedscidirect.com The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the bonds in the molecule. mdpi.com An FTIR spectrum provides a detailed fingerprint of a compound's chemical structure. researchgate.net
The FTIR spectrum of Vorapaxar would exhibit characteristic absorption bands corresponding to its various functional groups. These include vibrations from the aromatic pyridine (B92270) and fluorophenyl rings, the ester and lactone carbonyl groups, the C-N bond of the carbamate, and the various C-H bonds. nih.govnih.gov By analyzing the position, intensity, and shape of these bands, one can confirm the presence of these key structural motifs. biomedscidirect.com
| Functional Group in Vorapaxar | Expected FTIR Absorption Range (cm⁻¹) | Vibrational Mode |
| Carbamate N-H | 3300 - 3500 | Stretching |
| Aromatic & Aliphatic C-H | 2850 - 3100 | Stretching |
| Ester & Lactone C=O | 1700 - 1750 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
| C-O & C-N | 1000 - 1300 | Stretching |
| C-F | 1000 - 1400 | Stretching |
Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)
No public data exists for the Raman or SERS analysis of a compound designated Q2CW3V5WGF. Raman spectroscopy provides information on molecular vibrations and is used to identify functional groups and determine molecular structure. SERS is a technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces, allowing for detection at very low concentrations. Without experimental data, no characteristic Raman shifts or SERS enhancement factors for this compound can be reported.
Electronic and Chiroptical Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
There are no available UV-Vis absorption spectra for a compound with the identifier this compound. UV-Vis spectroscopy is employed to study electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic properties that depend on the molecule's chromophores and electronic structure.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality
No CD or ORD data can be found for this compound. These techniques are essential for the characterization of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. ORD measures the rotation of the plane of polarized light as a function of wavelength.
Electron Microscopy and Nanostructure Characterization (if applicable)
The applicability of electron microscopy and nanostructure characterization to this compound is unknown, as no information on its physical state or tendency to form nanostructures is available.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
No TEM or SEM images or analyses for this compound are present in the scientific literature. TEM provides high-resolution imaging of the internal structure of materials, while SEM is used to visualize the surface morphology.
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
There is no published research on the use of AFM to study the surface topography or intermolecular interactions of this compound. AFM is a high-resolution scanning probe microscopy technique that can provide topographical maps of surfaces at the nanoscale.
Computational and Theoretical Investigations of Q2cw3v5wgf
Quantum Chemical Calculations
Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and properties of molecules and materials rroij.comwikipedia.orgrsdjournal.org. These calculations can provide highly accurate data on molecular systems and are particularly useful for studying reaction mechanisms that may not be easily accessible experimentally rsdjournal.org.
Electronic Structure and Reactivity Predictions
Determining the electronic structure of a molecule is often the initial step in quantum chemical investigations wikipedia.orgmdpi.com. By solving the Schrödinger equation, or approximations thereof, researchers can understand the distribution of electrons within Q2CW3V5WGF. This understanding is fundamental to predicting its chemical reactivity mdpi.comtandfonline.compnas.org. Properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges can be calculated to identify potential sites for nucleophilic or electrophilic attack and predict likely reaction pathways mdpi.comnih.gov. The populational derivatives of electronic energy can provide insights into electronic flows between reactants mdpi.com.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of this compound pnas.orgsolubilityofthings.com. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to simulate IR, Raman, UV-Vis, and NMR spectra nih.govsolubilityofthings.commdpi.comschrodinger.comacs.org.
IR Spectroscopy: Calculation of vibrational frequencies and intensities helps in identifying functional groups and molecular vibrations nih.govsolubilityofthings.comacs.org. Comparing calculated IR spectra with experimental data can assist in structural confirmation nih.gov.
NMR Spectroscopy: Calculation of nuclear magnetic shielding constants allows for the prediction of NMR chemical shifts (e.g., ¹H and ¹³C NMR) nih.govmdpi.comschrodinger.com. The Gauge Independent Atomic Orbital (GIAO) method is commonly used for this purpose nih.govmdpi.com. Predicted NMR spectra can be used for structure determination and assignment of experimental signals mdpi.comschrodinger.com.
UV-Vis Spectroscopy: TD-DFT calculations can predict electronic transitions and absorption spectra in the UV-Vis range nih.govmdpi.com. This provides information about the electronic excited states of this compound wikipedia.org.
Calculated spectroscopic data can be compared with experimental results to validate theoretical models and gain deeper insights into molecular properties nih.govmdpi.com.
Reaction Mechanism Elucidation via Ab Initio and DFT Methods
Ab initio and DFT methods are extensively used to investigate reaction mechanisms tandfonline.compnas.orgnih.govmdpi.comnih.gov. These methods allow for the mapping of potential energy surfaces, identification of intermediates and transition states, and calculation of activation energies and reaction free energies mdpi.comnih.govacs.orgsumitomo-chem.co.jpacs.orgacs.orgsioc-journal.cnrsc.orgworldscientific.comrsc.org. By studying different possible pathways, computational chemistry can elucidate the most favorable reaction routes and understand the factors governing reaction rates and selectivity mdpi.comnih.govacs.orgsumitomo-chem.co.jpacs.org.
DFT calculations, often employing functionals like B3LYP or M06, are widely applied for mechanistic studies due to their balance of accuracy and computational cost mdpi.comacs.orgsumitomo-chem.co.jp. Ab initio methods, while computationally more demanding, can offer higher accuracy for certain systems or properties acs.orgrsc.org. These calculations can reveal detailed steps of a reaction, including bond breaking and formation, and the role of catalysts or the environment mdpi.comnih.govacs.orgacs.org. For example, DFT calculations have been used to investigate the mechanisms of various reactions, including cycloadditions and C-H functionalization mdpi.comacs.org.
Computational studies can provide detailed free energy profiles, including the energies of transition states and intermediates, which are crucial for understanding reaction kinetics acs.org.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamic properties, conformational changes, and interactions with the environment researchgate.netnih.gov. Unlike static quantum chemical calculations, MD simulations explore the potential energy surface by simulating the motion of atoms over time according to classical mechanics, governed by a force field.
Solvent Effects and Solvation Dynamics
The behavior of a molecule in solution is significantly influenced by its interactions with the solvent. MD simulations are a powerful tool for investigating solvent effects and solvation dynamics for this compound acs.orgrsc.orgosti.gov. Explicitly including solvent molecules in the simulation allows for the study of solute-solvent interactions, hydrogen bonding dynamics, and the formation of solvation shells around this compound acs.orgrsc.org.
MD simulations can be used to calculate properties related to solvation, such as solvation free energies nih.gov. By simulating this compound in different solvents, researchers can understand how the solvent environment affects its conformation, stability, and reactivity rsc.orgosti.govresearchgate.net. This is particularly important for reactions or processes that occur in solution. For example, MD simulations can reveal how solvent molecules interact with specific functional groups on this compound and how these interactions influence its behavior rsc.org. The impact of various solvents on properties like solubility can also be estimated from MD simulations researchgate.net.
Ligand-Protein/Nucleic Acid Interaction Dynamics.
Understanding the dynamic interactions between a small molecule like this compound and biological macromolecules such as proteins or nucleic acids is fundamental to elucidating its mechanism of action. Computational techniques, particularly molecular dynamics (MD) simulations, are powerful tools for studying these interactions over time. MD simulations can provide insights into the flexibility of both the ligand (this compound) and the target, the stability of the binding complex, and the conformational changes that occur upon binding.
For a compound like this compound, MD simulations initiated from a predicted binding pose (e.g., from docking studies) can reveal how the ligand settles into the binding site, the specific residues it interacts with, and the strength and nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). These simulations can also explore alternative binding poses or pathways. Analyzing the trajectories from MD simulations allows for the calculation of dynamic properties, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which indicate the stability and flexibility of the system.
While specific data for this compound is not available, a hypothetical MD simulation study might involve:
System Setup: Preparing the 3D structure of this compound and its biological target (e.g., a protein receptor), embedding the complex in a solvent box (e.g., water), and adding ions to neutralize the system.
Simulation Run: Running the simulation for a sufficient duration (typically from nanoseconds to microseconds) to capture relevant dynamic events.
Trajectory Analysis: Analyzing the resulting trajectory data to monitor the position and orientation of this compound within the binding site, analyze interactions with surrounding residues, and assess the stability of the complex.
Hypothetical Data Table: Molecular Dynamics Simulation Analysis
| Metric | Description | Hypothetical Result for this compound Complex | Interpretation |
| RMSD of Ligand (this compound) | Measures the deviation of the ligand's position over time relative to a reference structure. | 1.5 Å (after initial equilibration) | Indicates stable binding pose within the site. |
| RMSF of Binding Site Residues | Measures the flexibility of amino acid residues in the binding pocket. | Varied (e.g., loop regions higher) | Identifies flexible and rigid regions of the target. |
| Number of Hydrogen Bonds | Average number of hydrogen bonds formed between this compound and the target. | 2-3 | Suggests specific polar interactions contribute to binding. |
Molecular Modeling and Docking Studies.
Molecular modeling and docking studies are essential computational techniques used to predict the preferred orientation (binding pose) of a small molecule like this compound when bound to a biological target, and to estimate the binding affinity. These methods are widely used in the early stages of drug discovery and chemical biology research to screen potential compounds and understand their interactions with targets. ontosight.ai
Ligand-Receptor Binding Mode Prediction.
Ligand-receptor docking aims to predict how a ligand fits into the binding site of a receptor. Algorithms explore various possible orientations and conformations of the ligand within the target's binding pocket and score them based on their predicted binding energy or complementarity. For this compound, docking studies would involve:
Target Preparation: Obtaining or modeling the 3D structure of the biological target protein or nucleic acid.
Ligand Preparation: Generating a 3D structure of this compound and preparing it for docking (e.g., adding hydrogen atoms, assigning partial charges).
Docking Simulation: Running the docking algorithm to sample different poses of this compound in the target's binding site.
Pose Scoring and Analysis: Evaluating the generated poses based on scoring functions and analyzing the top-ranked poses to identify the most probable binding mode and key interactions.
Hypothetical Data Table: Docking Results for this compound
| Predicted Binding Site | Top Pose Score (e.g., kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Site A | -9.5 | ArgXXX, PheYYY, LeuZZZ | Hydrogen bonds, Hydrophobic |
| Site B | -7.2 | GluAAA, LysBBB | Electrostatic |
These hypothetical results suggest that this compound might bind more favorably to Site A based on the lower (more negative) binding score. Analysis of the key interacting residues and interaction types provides clues about the molecular basis of binding.
Pharmacophore Modeling and Virtual Screening.
Pharmacophore modeling involves abstracting the essential features of a molecule (or a set of molecules) required for biological activity and their spatial arrangement. These features can include hydrogen bond donors/acceptors, hydrophobic centers, positively/negatively ionizable groups, etc. A pharmacophore model for this compound, if it were known to bind to a specific target, would represent the crucial chemical functionalities and their geometric relationships necessary for that binding.
Pharmacophore models derived from known active compounds or from the predicted binding pose of this compound can be used for virtual screening of large chemical databases. This involves searching for molecules that match the pharmacophore features, potentially identifying novel compounds with similar binding properties to this compound.
A hypothetical pharmacophore model for this compound interacting with a target might include:
A hydrophobic feature representing the biphenyl (B1667301) core.
A hydrogen bond acceptor feature for the nitrile group.
A positive ionizable feature for the dimethylamino group (depending on the protonation state at physiological pH).
Defined distances and angles between these features.
Virtual screening using this model would identify compounds possessing these features in a similar spatial arrangement.
Allosteric Modulation and Binding Site Analysis.
Beyond orthosteric binding (binding at the primary active site), computational methods can investigate the potential of this compound to act as an allosteric modulator, binding to a site distinct from the active site and influencing the target's activity. Allosteric sites are often less conserved than orthosteric sites, offering potential for greater selectivity.
Computational analysis of potential allosteric sites involves:
Surface Mapping: Identifying potential pockets or grooves on the surface of the biological target that could serve as allosteric binding sites.
Ligandability Assessment: Evaluating the druggability of these sites – their ability to bind a small molecule with sufficient affinity.
Docking and MD Simulations: Docking this compound into identified allosteric sites and performing MD simulations to study the stability of the complex and the allosteric effects on the target's conformation and dynamics.
Machine Learning and Artificial Intelligence Applications.
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry and drug discovery to accelerate various processes, including the prediction of molecular properties, synthesis pathways, and biological activities. For a compound like this compound, ML/AI techniques can be leveraged in several ways.
Predictive Modeling for Synthesis and Reactivity.
Predicting the optimal synthetic routes for complex molecules like this compound and forecasting their reactivity under different conditions are challenging tasks. ML models trained on large datasets of chemical reactions can assist in these areas.
Applications for this compound could include:
Retrosynthesis Prediction: ML models can suggest possible precursor molecules and reaction steps to synthesize this compound by working backward from the target structure.
Forward Synthesis Prediction: Predicting the products of a given set of reactants and reaction conditions, which can help in optimizing reaction yields and minimizing byproducts during the synthesis of this compound or its analogs.
Reactivity Prediction: Predicting the likelihood and outcome of specific reactions involving this compound's functional groups, such as potential metabolic transformations or degradation pathways.
Hypothetical Data Table: ML-Predicted Synthesis Routes for this compound
| Predicted Route | Predicted Yield (%) | Key Reactions Involved | Predicted Byproducts |
| Route 1 | 85 | Suzuki coupling, Amine alkylation | Impurity A |
| Route 2 | 70 | Buchwald-Hartwig amination, Ether synthesis | Impurity B, C |
Such predictive models can help prioritize experimental efforts in the synthesis of this compound.
Structure-Activity Relationship (SAR) Prediction and Optimization.
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. dotmatics.comwikipedia.orgstudysmarter.co.uk By systematically analyzing how modifications to a molecule's structure affect its interaction with a biological target and the resulting biological response, researchers can identify key structural features responsible for desired activity and undesirable effects. dotmatics.comwikipedia.org This understanding is critical for optimizing lead compounds to improve potency, selectivity, and other pharmacological properties. dotmatics.comstudysmarter.co.uk
In the context of compounds like this compound, which is part of a series of histamine (B1213489) H3 receptor antagonists, SAR studies are essential for identifying structural motifs that contribute to high efficacy and selectivity for the H3 subtype. wikipedia.org Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to predict and optimize SAR. dotmatics.comlibretexts.org QSAR models build mathematical relationships between molecular descriptors (numerical representations of chemical structure and properties) and biological activity. libretexts.org By analyzing datasets of compounds with known structures and activities, QSAR models can identify correlations and predict the activity of new, untested compounds. libretexts.org
The optimization process often involves iterative cycles of:
Designing and synthesizing analogues with specific structural modifications based on SAR insights and computational predictions.
Evaluating the biological activity of the new analogues through in vitro and in vivo assays.
Analyzing the new data to refine the SAR understanding and update computational models.
For A-423579 (this compound), being an optimized compound with improved characteristics over earlier drugs in its series wikipedia.org, it is highly probable that extensive SAR studies, potentially involving computational predictions, were conducted to arrive at its specific structure. These studies would have aimed to understand how variations in the biphenyl backbone, the propoxy linker, the pyrrolidinyl group, and the substituents (like the fluorine atoms and the carbonitrile group) influence its binding affinity and functional activity at the histamine H3 receptor. While specific SAR data for individual modifications of this compound are not detailed in the provided search snippets, the principle of SAR optimization within a chemical series is well-established and directly applicable to the development of such compounds. wikipedia.org
SAR analysis relies on various types of data, including:
Binding affinity data: Quantifying how strongly a compound binds to its target receptor (e.g., Ki or IC50 values).
Functional activity data: Measuring the biological response elicited by the compound (e.g., EC50 for agonists or IC50 for antagonists in cell-based assays).
Physicochemical properties: Such as lipophilicity (logP), molecular weight, and topological polar surface area (TPSA), which influence absorption, distribution, metabolism, and excretion (ADME) properties.
Structural data: Including 2D and 3D molecular structures.
Computational tools facilitate the analysis of these data types, enabling the identification of statistically significant relationships between structural features and biological outcomes, thereby guiding the design of compounds with improved profiles. dotmatics.com
Chemical Space Exploration and Novel Compound Generation.
Chemical space refers to the immense theoretical universe encompassing all possible drug-like molecules. gla.ac.ukacs.org Exploring this vast space is a significant challenge in the search for new drugs and materials. gla.ac.ukacs.org Computational methods and algorithms are increasingly employed to navigate chemical space efficiently and generate novel compound structures with desired properties. gla.ac.ukacs.orgbiosolveit.dechemrxiv.org
For a compound like this compound, which has demonstrated promising activity as a histamine H3 antagonist, chemical space exploration can be used to identify novel analogues or scaffolds that might possess superior properties, such as increased potency, improved selectivity against other receptors, better pharmacokinetic profiles, or reduced toxicity. biosolveit.de
Methods for chemical space exploration include:
Similarity Searching: Identifying compounds in large databases that are structurally similar to a query compound (e.g., this compound) based on molecular fingerprints or other similarity metrics. biosolveit.de Exploring the "near-neighborhood" around a known active compound can reveal tangible molecule variants. biosolveit.dechemrxiv.org
De Novo Design: Algorithms that generate novel molecular structures from scratch based on desired properties or interactions with a target. These methods can explore regions of chemical space distant from known compounds.
Combinatorial Library Design: Generating virtual libraries of compounds that can be synthesized from a defined set of building blocks and reactions. Tools exist to transform synthetic knowledge into explorable chemical spaces of synthetically accessible compounds. biosolveit.de
Machine Learning and Generative Models: Utilizing machine learning models trained on large datasets of chemical structures and properties to predict the properties of new molecules or to generate novel structures with targeted characteristics. chemrxiv.orgcecam.org These models can learn the underlying patterns in chemical data and propose new molecules that are likely to be active or have other desirable attributes. chemrxiv.org
Exploring the chemical space around this compound would involve generating and evaluating virtual compounds that share core structural features or have related scaffolds, while systematically varying substituents and linkers. Computational tools can predict various properties for these virtual compounds, including predicted biological activity based on SAR models (as discussed in section 4.4.2), as well as physicochemical properties relevant to drug development. gla.ac.ukbiosolveit.dechemrxiv.org This allows for the prioritization of the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. acs.org The goal is to identify novel chemical entities that retain or improve upon the desirable activity of this compound while potentially overcoming any limitations of the original compound.
Biochemical and Molecular Biological Research of Q2cw3v5wgf in Vitro & Cellular Focus
Target Identification and Validation
Target identification and validation are crucial first steps in drug discovery and understanding a compound's mechanism of action. discoveryontarget.comcriver.com These processes involve identifying the specific molecular targets with which a compound interacts and confirming that modulation of these targets leads to the desired therapeutic effect. discoveryontarget.comnih.gov
Affinity-Based Proteomics and Chemoproteomics
Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the protein targets of a small molecule within a complex biological sample. nih.govnih.govresearchgate.net These methods typically involve using the small molecule as a "bait" to capture its binding partners from cell lysates or tissues. nih.govthermofisher.commdpi.com The captured proteins are then identified using mass spectrometry. nih.govthermofisher.com
If data were available for Q2CW3V5WGF, a table summarizing the identified protein targets, their binding affinities, and the experimental system used would be presented here.
Biochemical Assays for Enzyme Inhibition/Activation
Biochemical assays are essential for determining whether a compound acts as an inhibitor or activator of a specific enzyme. nih.govbellbrooklabs.com These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. researchgate.netmdpi.commdpi.com Key parameters determined from these assays include the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the compound's potency. bellbrooklabs.com
A data table would be included here to show the enzymatic activity of this compound against various enzymes, detailing the type of inhibition or activation and the corresponding kinetic parameters.
Receptor Binding Studies using Recombinant Proteins
Receptor binding studies are conducted to determine the affinity and selectivity of a compound for a specific receptor. nih.gov These assays often use recombinant proteins, which are proteins produced in a controlled laboratory setting. mdpi.com By measuring the binding of a labeled ligand to the receptor in the presence of the compound, the dissociation constant (Kd) or inhibition constant (Ki) can be determined. nih.govmdpi.com
Were there findings for this compound, a table would display its binding affinities for various recombinant receptors, including the Kd or Ki values and the specific cell lines or systems used in the study.
Biophysical Characterization of Macromolecular Interactions (e.g., SPR, ITC)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the binding kinetics and thermodynamics of a compound's interaction with its target macromolecule. nih.govkbibiopharma.comhalolabs.comredshiftbio.com SPR measures the change in refractive index upon binding, allowing for the determination of association and dissociation rate constants. researchgate.net ITC directly measures the heat changes associated with binding, providing information on the binding affinity, stoichiometry, and thermodynamic parameters. nih.gov
A data table would be used to present the biophysical interaction data for this compound, including kinetic parameters (ka, kd, KD) from SPR and thermodynamic parameters (ΔH, ΔS, KD) from ITC for its interaction with identified targets.
Cellular Mechanism of Action Studies
Gene Expression Profiling (Transcriptomics) in Cell Lines
Gene expression profiling, or transcriptomics, is used to assess how a compound alters the expression levels of thousands of genes within a cell line. nih.govcriver.comyoutube.com This is often done using techniques like microarray analysis or RNA sequencing (RNA-seq). nih.govnih.gov The resulting data can reveal the cellular pathways and biological processes that are modulated by the compound. nih.govnih.gov
If transcriptomic data for this compound were available, a table would summarize the key findings, including the cell lines tested, the number of differentially expressed genes, and the major signaling pathways affected by the compound's treatment.
Proteomic and Metabolomic Analysis of Cellular Responses
Research into the direct proteomic and metabolomic shifts within specific cell cultures following Vilobelimab treatment is not extensively detailed in publicly available literature. The majority of biomarker analysis for Vilobelimab has been conducted on plasma from clinical trial participants rather than on in vitro cellular models. nih.govnih.gov
However, analysis of patient plasma provides insights into the systemic cellular responses modulated by Vilobelimab. In a substudy of the PANAMO phase 2 trial, the effects of Vilobelimab on biomarkers of inflammation and coagulation were explored in patients with severe COVID-19. nih.gov This analysis utilized enzyme-linked immunosorbent assays (ELISA) and Luminex platforms to measure a panel of biomarkers. nih.gov The findings indicated that Vilobelimab treatment, when compared to best supportive care alone, led to a statistically significant decrease in Interleukin-8 (IL-8) levels, a key chemokine involved in neutrophil recruitment. nih.gov Furthermore, levels of ADAMTS13, an enzyme involved in regulating thrombosis, decreased over time in the control group but remained more stable in the Vilobelimab group, suggesting an effect on coagulopathy. nih.gov
A comprehensive cellular metabolomics study, which would typically involve techniques like ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/QTOF-MS), could elucidate the intracellular metabolic pathways affected by C5a neutralization. mdpi.com Such an analysis on endothelial or immune cell cultures treated with C5a and Vilobelimab could reveal specific changes in metabolic pathways, such as glutathione (B108866) metabolism or arginine and proline metabolism, which are often implicated in cellular stress and inflammatory responses. mdpi.com Similarly, detailed proteomic studies could identify up- or down-regulated proteins to predict subcellular localization and functional changes, but specific data for Vilobelimab in a cellular context is not currently available. mdpi.com
Cell Cycle Analysis and Apoptosis Induction in Cell Cultures
There is no direct evidence in the reviewed literature to suggest that Vilobelimab's primary mechanism involves the direct induction of apoptosis or alteration of the cell cycle in target cells. Its therapeutic action is focused on the extracellular neutralization of the inflammatory mediator C5a. patsnap.compatsnap.com
Generally, apoptosis induction in cell cultures can be triggered by various stimuli, including the cross-linking of surface receptors like Fas (CD95) with monoclonal antibodies, leading to programmed cell death. abcam.com The process can be monitored and quantified using techniques such as flow cytometry to detect markers like Annexin V positivity. ajmb.org
While some monoclonal antibodies are designed to induce apoptosis in cancer cells, Vilobelimab's function is to block a signaling pathway, not to trigger cell death directly. ajmb.orginflarx.de Studies on other compounds show that combination treatments can sometimes "tip" cells from a state of cell cycle arrest into apoptosis, a phenomenon often assessed by measuring the catalytic activity of caspases 3 and 7. nih.gov Cell cycle analysis itself is typically performed using flow cytometry with DNA-binding dyes (e.g., Vybrant DyeCycle for live cells or FxCycle for fixed cells) to determine the percentage of cells in the G0/G1, S, and G2/M phases. thermofisher.com However, studies specifically applying these assays to investigate the direct effects of Vilobelimab on cell cultures are not present in the available literature. The primary effect of Vilobelimab is to reduce C5a-mediated inflammation, which in turn can prevent tissue damage and subsequent cell death, rather than inducing it. researchgate.net
Organelle-Specific Localization and Function Modulation
As an extracellular monoclonal antibody, Vilobelimab's primary site of action is in the bloodstream and interstitial fluids, where it binds to the soluble C5a protein. wikipedia.orgdrugbank.com It is not designed to enter cells or localize to specific organelles. Its function is to modulate cellular activity from the outside by preventing the ligand (C5a) from binding to its cell surface receptors (C5aR1 and C5aR2). patsnap.comdroracle.ai
Therefore, studies on organelle-specific localization are not applicable to Vilobelimab itself. The downstream consequences of its action—blocking the C5a-C5aR interaction—prevent a cascade of intracellular signaling events that would otherwise be triggered by C5a. This includes preventing the activation of G-protein coupled receptors and subsequent pathways that lead to chemotaxis, immune cell activation, and the release of inflammatory mediators. patsnap.compatsnap.com The modulation of function is thus indirect, occurring at the cell membrane level by inhibiting the initial signal.
High-Throughput Screening (HTS) and Assay Development
The development of a therapeutic antibody like Vilobelimab involves extensive screening and assay development to identify and characterize the lead candidate.
Development of Robust In Vitro and Cell-Based Assays
The development of Vilobelimab would have relied on a suite of robust assays to confirm its activity and selectivity. A key type of assay for a C5a inhibitor is a functional cell-based assay, such as a calcium mobilization assay, which measures the downstream signaling after C5a binds to its receptor. inflarx.de A potent inhibitor would demonstrate a low IC50 value in such an assay, indicating that a low concentration of the antibody is needed to block 50% of the C5a-induced activity. inflarx.de
Enzyme-linked immunosorbent assays (ELISAs) are fundamental for this work. Specific ELISAs would have been developed and validated to:
Detect and quantify the binding affinity of Vilobelimab to C5a. nih.gov
Measure the concentration of free C5a in a sample to determine the antibody's neutralizing capacity. nih.govnih.gov
Quantify the concentration of the Vilobelimab antibody itself in biological matrices. nih.gov
These assays are crucial for confirming the antibody's mechanism of action and for later use in pharmacokinetic and pharmacodynamic (PK/PD) studies. nih.gov The goal is to ensure the antibody is highly selective for C5a and does not interfere with other components of the complement system, such as the formation of the C5b-9 membrane attack complex (MAC), which is a vital part of the immune response to pathogens. inflarx.de
Lead Discovery and Hit Validation Strategies
Vilobelimab (IFX-1) emerged from a lead discovery process focused on identifying potent and specific inhibitors of C5a. patsnap.cominflarx.de The hit-to-lead process refines initial "hits" from a screening campaign into optimized "lead" compounds. upmbiomedicals.com For an antibody, this involves selecting a candidate based on high target affinity, specificity, and favorable biological activity. upmbiomedicals.com
The validation strategy for a lead candidate like Vilobelimab would involve:
Affinity and Potency Measurement : Using techniques like surface plasmon resonance or isothermal titration calorimetry to confirm high-affinity binding to C5a. nih.gov
Functional Confirmation : Demonstrating in cell-based assays that the antibody effectively blocks C5a-mediated effects, such as neutrophil chemotaxis and activation. researchgate.netmedchemexpress.com
Selectivity Screening : Ensuring the antibody binds specifically to C5a and not to related complement components (e.g., C3a or C5) or other proteins. inflarx.de
Structural and Chemical Assessment : Analyzing the antibody's structure and stability to ensure it is suitable for development as a therapeutic. nih.gov
Vilobelimab was selected as a lead candidate because it effectively neutralizes C5a without blocking the formation of the membrane attack complex, offering a targeted approach to modulating inflammation. patsnap.cominflarx.de
Bioanalytical Method Development for Research Applications
The clinical development of Vilobelimab has necessitated the creation and validation of specialized bioanalytical methods to study its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.govmdpi.com These methods are crucial for understanding the drug's behavior in biological systems.
Key methods developed for Vilobelimab research include:
Vilobelimab Quantification : An in-house, validated enzyme-linked immunosorbent assay (ELISA) was developed to measure the concentration of Vilobelimab in plasma or serum samples. nih.gov
C5a Quantification : A validated ELISA method was used to measure levels of the target C5a protein in plasma. This is critical for demonstrating the pharmacodynamic effect of the drug—that is, its ability to bind and clear C5a from circulation. nih.govnih.gov
Anti-Drug Antibody (ADA) Detection : An electrochemiluminescence (ECL) based bridging assay was developed and validated to detect the presence of anti-drug antibodies in patient serum. nih.gov The development of ADAs can potentially impact the efficacy and safety of a therapeutic antibody.
The table below summarizes the application of these methods and key findings from a phase 3 study in critically ill patients. nih.gov
| Parameter Measured | Bioanalytical Method | Key Finding/Result | Reference |
| Vilobelimab Concentration | Validated ELISA | Geometric mean trough concentration on Day 8 was 137.9 µg/mL. | nih.gov |
| C5a Concentration | Validated ELISA | Median C5a levels were reduced by 87% (from 118.3 ng/mL to 14.5 ng/mL) by Day 8 in the treatment group. | nih.gov |
| Anti-Drug Antibodies (ADA) | ECL Bridging Assay | There was no evidence of significant immunogenicity; treatment-emergent ADAs were observed in only one patient. | nih.gov |
These robust bioanalytical methods have been essential for demonstrating that Vilobelimab effectively binds and suppresses its target, C5a, in human subjects. nih.govresearchgate.net
Information Not Found for "this compound"
Following a comprehensive search for the chemical compound "this compound," no specific information, research, or data pertaining to this identifier could be located in the public domain. The search yielded general literature on analytical methodologies, but none of these sources mention or provide any details about "this compound."
The requested article, focusing on the "," cannot be generated as there is no scientific basis for this compound in the available resources. The specific subsections, "Quantitative Analysis of this compound in Biological Matrices" and "Chromatographic and Electrophoretic Separations for Metabolite Identification," require concrete data that does not appear to exist for a compound with this identifier.
Therefore, it is not possible to provide an accurate and scientifically sound article that adheres to the user's strict outline and content requirements. Any attempt to create such an article would be speculative and not based on factual, verifiable scientific research.
Potential Applications and Future Research Directions for Q2cw3v5wgf
A-423579 as a Chemical Probe and Research Tool
Chemical probes are essential small-molecule modulators used to study the function of proteins and to validate their potential as therapeutic targets. portico.orgthermofisher.kr A high-quality chemical probe should exhibit significant potency and selectivity for its target. unc.edu Given that A-423579 was developed as a selective antagonist for the histamine (B1213489) H3 receptor, it holds considerable potential as a chemical probe for dissecting the biological roles of this specific receptor. philips.comnih.gov
Development of Fluorescent or Affinity-Tagged Probes
To enhance its utility as a research tool, A-423579 could be modified to create fluorescent or affinity-tagged probes. nih.gov Fluorescent probes are created by attaching a fluorophore to the molecule, which allows for the visualization of the target protein's location and dynamics within living cells. rsc.orgrndsystems.com An affinity-tagged version, for instance by incorporating a biotin (B1667282) tag, would enable the isolation and identification of the histamine H3 receptor and its interacting partners from cellular extracts. nih.gov
The development of such probes would involve synthetic chemistry to attach a tag to a position on the A-423579 molecule that does not disrupt its binding to the histamine H3 receptor. The resulting tagged molecules would be invaluable for a range of experimental applications, including fluorescence microscopy and proteomic studies to further elucidate the receptor's function. nih.govnih.gov
Interactive Table: Potential Tagged Probes of A-423579
| Probe Type | Tag Example | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Live-cell imaging of histamine H3 receptor localization and trafficking. rndsystems.com |
| Affinity Probe | Biotin, Desthiobiotin | Pull-down assays to identify H3 receptor interacting proteins. nih.govthermofisher.com |
| Photoaffinity Probe | Benzophenone, Arylazide | Covalently labeling the H3 receptor binding site for structural studies. nih.gov |
Utility in Understanding Fundamental Biological Processes
As a selective antagonist, A-423579 can be used to investigate the physiological and pathological roles of the histamine H3 receptor. tocris.com Histamine is a neurotransmitter involved in numerous brain functions such as sleep-wake cycles, appetite, and cognitive processes. tocris.com By selectively blocking the H3 receptor with A-423579, researchers can study the specific contributions of this receptor subtype to these processes. researchgate.net
For example, administering A-423579 in preclinical models could help to delineate the precise role of H3 receptor signaling in neuronal circuits related to appetite control and metabolism, which is relevant to its development as an anti-obesity agent. philips.com Furthermore, its use could extend to studies on other neurological and psychiatric conditions where the histaminergic system is implicated. scbt.com
Materials Science Applications
Currently, there is no published research specifically detailing the use of A-423579 in materials science. The following sections discuss hypothetical applications based on the general principles of incorporating organic molecules into advanced materials.
Incorporation into Polymeric Systems or Nanomaterials
In theory, organic molecules like A-423579 could be incorporated into polymeric systems or nanomaterials to confer specific functionalities. mdpi.compsu.edu For instance, the molecule could be embedded within a polymer matrix to create materials with specific biological recognition capabilities. mdpi.comelsevier.com Nanoparticles functionalized with A-423579 could potentially be used for targeted delivery systems, although this application falls more within the realm of nanomedicine than traditional materials science. mdpi.com The development of such materials would require significant research to ensure that the properties of A-423579 are retained and functional within the new material. rsc.org
Optoelectronic or Sensing Applications
The application of A-423579 in optoelectronics or sensing is also speculative. researchgate.netnih.gov For a molecule to be useful in optoelectronics, it typically needs to possess specific light-absorbing or light-emitting properties. aspbs.com There is no data to suggest that A-423579 has such characteristics.
In the area of chemical sensing, A-423579's high affinity and selectivity for the histamine H3 receptor could theoretically be leveraged. ti.commyu-group.co.jp One could envision a sensor where the molecule is immobilized on a surface, and the binding of the H3 receptor or other specific analytes would generate a detectable signal. rsc.orgrsc.org However, the development of such a sensor is not documented and would require substantial research and development.
Catalytic and Industrial Applications
There is no information available in the scientific literature to suggest that A-423579 has any established catalytic or industrial applications. The primary focus of research on this compound has been its pharmacological activity as a histamine H3 receptor antagonist. ontosight.aitocris.com Its complex chemical structure does not immediately suggest properties that would make it a candidate for a catalyst in typical industrial chemical reactions. hidenanalytical.comrsc.orgresearchgate.net Any potential in this area would need to be discovered through extensive and currently unreported research.
Use in Organic Synthesis or Industrial Chemical Processes
Belnacasan (VX-765) is a complex peptidomimetic compound, and its synthesis presents a notable challenge in organic chemistry. ncats.iojpp.krakow.pl The synthesis of Belnacasan and its analogs serves as a platform for developing advanced synthetic methodologies. One reported synthesis relies on a sophisticated palladium-catalyzed coupling reaction, highlighting its role in academic and industrial research focused on creating complex molecular architectures. nih.gov
Role in Sustainable Chemical Technologies
Furthermore, the design of Belnacasan as a prodrug is an advanced chemical strategy that enhances its utility. nih.govacs.org It is specifically engineered with a 5-ethoxydihydrofuran-2(3H)-one group that is cleaved by esterase enzymes in the body to release the active aldehyde drug, VRT-043198. nih.govacs.org This targeted activation mechanism is a hallmark of sophisticated drug design that aligns with the principles of efficiency and precision central to green and sustainable chemistry.
Future Interdisciplinary Research Avenues
The unique mechanism of Belnacasan positions it at the intersection of multiple scientific disciplines, opening promising avenues for future research.
Integration with Systems Biology and Network Pharmacology
Belnacasan's high specificity makes it an ideal probe for systems biology and network pharmacology. It selectively inhibits the caspase-1 subfamily of enzymes, which includes caspase-1 and caspase-4. invivochem.comncats.iorndsystems.com These enzymes are critical nodes in the innate immune system, primarily responsible for activating the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). drugbank.comdergipark.org.tr
By blocking this key step, Belnacasan allows researchers to study the downstream effects on the entire inflammatory network. dergipark.org.tr Studies have shown that its active form, VRT-043198, inhibits the release of IL-1β and IL-18 without significantly affecting other major cytokines like TNF-α, IL-6, and IL-8. drugbank.cominvivochem.combpsbioscience.com This provides a clean experimental tool to dissect the specific roles of the caspase-1 pathway in complex biological processes. Future network pharmacology research could use computational modeling and molecular docking to map the broader consequences of this inhibition and to identify new therapeutic opportunities or potential combination therapies. aging-us.com
Exploration of Novel Therapeutic Modalities (excluding clinical trials)
Preclinical research has identified numerous potential therapeutic applications for Belnacasan far beyond its initial investigation for inflammatory skin conditions. drugbank.comjpp.krakow.pl These explorations point toward novel treatment strategies for a variety of diseases.
Neuroinflammation and Neurodegenerative Diseases : Belnacasan can cross the blood-brain barrier and has shown potential in preclinical models of several neurological disorders. researchgate.netresearchgate.net It exhibits anticonvulsant effects in models of epilepsy and is being explored as a way to slow the progression of Alzheimer's disease by preventing neuroinflammation and the accumulation of amyloid-β. bpsbioscience.comresearchgate.netmedkoo.comd-nb.info Research has also indicated its potential to reduce neuroinflammation following spinal cord injury. medkoo.com
Cardiovascular and Ischemic Conditions : Studies in animal models suggest that Belnacasan can offer protection against myocardial infarction (heart attack), particularly by reducing the reperfusion injury that occurs when blood flow is restored. acs.orgalzdiscovery.org Its mechanism involves decreasing circulating IL-1β and preserving mitochondrial function. alzdiscovery.org
Organ-on-a-Chip Models : The use of Belnacasan in advanced in vitro systems, such as a "Lung Alveolus Chip," represents a novel research modality. biorxiv.org In one study, it was used to explore the therapeutic effect of blocking pyroptosis (a highly inflammatory form of cell death) in a model of influenza-induced lung injury, demonstrating its utility as a tool in preclinical human disease models. biorxiv.org
These diverse preclinical findings suggest that future research could focus on repurposing Belnacasan for a wide range of conditions where caspase-1-mediated inflammation plays a critical role.
| Therapeutic Area | Preclinical Model/Finding | Reference |
|---|---|---|
| Epilepsy | Exhibited anticonvulsant effects in mouse and rat models of acute and chronic seizures. | bpsbioscience.commedkoo.comd-nb.info |
| Alzheimer's Disease | Shown to decrease Aβ accumulation, reduce microglial inflammation, and prevent memory deficits in mouse models. | researchgate.netresearchgate.netd-nb.info |
| Myocardial Infarction | Reduced infarct size and preserved cardiac function in rat models of ischemia-reperfusion injury. | acs.orgalzdiscovery.org |
| Spinal Cord Injury | Reduced neuroinflammation in a mouse model of spinal cord injury. | medkoo.com |
| Inflammatory Disease | Reduced disease severity in models of rheumatoid arthritis and skin inflammation. | drugbank.com |
Environmental Impact and Sustainable Chemistry Research (e.g., degradation, green synthesis)
Understanding the environmental fate and improving the synthesis of complex pharmaceuticals are key aspects of sustainable chemistry.
Aqueous Degradation : The stability of Belnacasan has been studied under various conditions. It undergoes moderate degradation in neutral aqueous solutions, with over 50% of the compound decomposing within 48 hours. nih.govinvivochem.com This degradation is significantly faster under both acidic (pH 2) and basic (pH 8) conditions. nih.govinvivochem.com The noted instability in acidic environments suggests it may have a short half-life in the stomach, a critical consideration for an orally administered drug and for its environmental persistence. invivochem.comresearchgate.net In contrast, its active metabolite, VRT-043198, is significantly more stable in neutral and acidic water. nih.govinvivochem.com
| Condition | Observed Stability/Degradation | Reference |
|---|---|---|
| Neutral Water (pH 7) | Moderate degradation; >50% decomposed after 48 hours. | nih.govinvivochem.com |
| Acidic Conditions (pH 2) | Amplified degradation; ~40% degradation after 3.5 hours. | nih.govinvivochem.com |
| Basic Conditions (pH 8) | Amplified degradation. | nih.govinvivochem.com |
Green Synthesis Research : The synthesis of Belnacasan is complex, and current methods may involve processes like palladium-catalyzed reactions. nih.gov A future direction for sustainable chemistry research would be to develop "greener" synthetic routes. This could involve exploring biocatalysis, reducing the number of synthetic steps, minimizing waste, and replacing hazardous solvents and catalysts with more environmentally benign alternatives. Such research would not only make the production of Belnacasan more sustainable but could also advance the field of green pharmaceutical manufacturing.
Q & A
How can researchers design a rigorous experimental framework for synthesizing Q2CW3V5WGF?
Basic: Focus on reproducibility by detailing reaction conditions (e.g., temperature, solvent ratios, catalysts) and validation methods (e.g., NMR, HPLC purity analysis). Use factorial design to isolate variables affecting yield .
Advanced: Incorporate computational modeling (e.g., DFT calculations) to predict reaction pathways and optimize synthesis parameters. Validate predictions with iterative experimental trials and sensitivity analysis .
What methodologies resolve contradictions in spectroscopic data for this compound characterization?
Basic: Cross-validate data using multiple techniques (e.g., IR, mass spectrometry, X-ray crystallography). Document instrument calibration protocols to minimize systematic errors .
Advanced: Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables. Use spectral deconvolution tools to separate overlapping signals in complex datasets .
How should researchers structure a literature review to identify gaps in this compound studies?
Basic: Use Boolean search strings (e.g., "this compound AND (synthesis OR bioactivity)") across PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed articles and exclude non-academic sources like BenchChem .
Advanced: Perform bibliometric analysis (e.g., co-citation networks) to map trends and identify understudied areas. Highlight discrepancies in reported bioactivity data and propose hypotheses for follow-up studies .
What strategies ensure ethical compliance in this compound toxicity studies?
Basic: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Include control groups and disclose conflicts of interest in publications .
Advanced: Implement dual-blind protocols for data collection/analysis. Use third-party audits to verify compliance with institutional review board (IRB) guidelines .
How can mixed-methods approaches enhance this compound bioactivity research?
Basic: Combine quantitative assays (e.g., IC50 determination) with qualitative interviews to contextualize mechanistic hypotheses. Triangulate findings to strengthen validity .
Advanced: Integrate omics data (e.g., transcriptomics) with machine learning models to predict off-target effects. Validate predictions via in vitro/in vivo correlation studies .
What frameworks optimize data management for this compound research?
Basic: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured templates for raw data (e.g., spreadsheets with metadata columns) .
Advanced: Deploy blockchain-based platforms for immutable data logging. Include timestamped revisions and contributor IDs to enhance traceability .
How to address reproducibility challenges in this compound catalytic studies?
Basic: Document catalyst preparation steps exhaustively (e.g., aging time, activation methods). Share raw kinetic data via repositories like Zenodo .
Advanced: Use robotic high-throughput screening to standardize reaction setups. Compare results across independent labs to identify protocol-dependent variability .
What analytical techniques validate structural analogs of this compound?
Basic: Employ comparative spectroscopy (e.g., -NMR chemical shift analysis) and crystallographic data mining .
Advanced: Utilize cryo-EM for resolving dynamic conformational changes. Pair with molecular dynamics simulations to correlate structure-function relationships .
How to formulate high-impact research questions for this compound applications?
Basic: Use the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: "Does this compound reduce inflammation in murine models compared to dexamethasone?" . Advanced: Apply systems biology approaches to frame questions about multi-target interactions (e.g., "How does this compound modulate cross-talk between inflammatory pathways?"). Validate with network pharmacology models .
What protocols mitigate bias in this compound clinical trial design?
Advanced: Use adaptive trial designs with pre-specified stopping rules. Implement randomization stratified by biomarkers (e.g., genetic polymorphisms) to control confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
